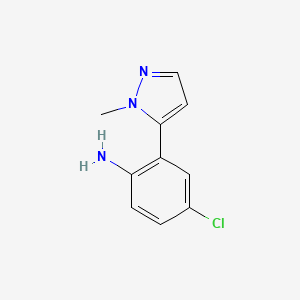









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4](I)[CH:3]=1.[CH3:10][N:11]1[C:15](B2OC(C)(C)C(C)(C)O2)=[CH:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CCCCCCC>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:15]2[N:11]([CH3:10])[N:12]=[CH:13][CH:14]=2)[CH:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
6.189 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)I
|
|
Name
|
|
|
Quantity
|
7.62 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
Pd(dppf) Cl2CH2Cl2
|
|
Quantity
|
0.997 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The flask was flushed with Ar
|
|
Type
|
ADDITION
|
|
Details
|
1,4-dioxane (61.0 mL) and water (20.35 mL) were added in sequence
|
|
Type
|
CUSTOM
|
|
Details
|
A reflux condenser was attached
|
|
Type
|
TEMPERATURE
|
|
Details
|
After being cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
the mixture was diluted with water and EtOAc, which
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in an emulsion (a small amount of brine
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aq. layer was extracted with EtOAc (twice)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partially purified by chromatography on silica gel (30 to 80% EtOAc/Heptane)
|
|
Type
|
ADDITION
|
|
Details
|
The partially purified product was taken up in a boiling mixture of heptane (100 mL) and EtOAc (5 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a murky solution
|
|
Type
|
ADDITION
|
|
Details
|
A 250 mL flask containing the solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature after 3 h
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with heptane (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried under a stream of N2 for 20 min
|
|
Duration
|
20 min
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)C1=CC=NN1C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 17.97 mmol | |
| AMOUNT: MASS | 3.732 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |